Product packaging for Phenyl-pyrrolidin-1-yl-acetic acid(Cat. No.:CAS No. 100390-48-5)

Phenyl-pyrrolidin-1-yl-acetic acid

Cat. No.: B029469
CAS No.: 100390-48-5
M. Wt: 205.25 g/mol
InChI Key: HYOZIYFGQLGJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenyl-pyrrolidin-1-yl-acetic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for central nervous system (CNS) disorders. With a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol, this compound serves as a key synthetic intermediate and pharmacophore related to the racetam family of nootropic agents . Key Research Applications and Value: Anticonvulsant and Antiepileptic Research: Structural analogs and derivatives of this core scaffold, specifically pyrrolidine-2,5-dione and 2-oxo-pyrrolidine acetamides, are extensively investigated for their potent anticonvulsant properties. These compounds have demonstrated efficacy in classic seizure models such as the Maximal Electroshock (MES) and psychomotor (6 Hz) tests, showing promise as potential treatments for pharmacoresistant epilepsy . Neuropathic Pain and Antinociceptive Activity: Given the shared pathophysiological mechanisms between epilepsy and neuropathic pain, anticonvulsant drugs are often effective in pain management. Promising derivatives have shown significant antinociceptive activity in preclinical models of tonic pain, indicating potential for development into new analgesic agents . Cognitive Function and Neuroprotection: Research indicates that phenylpyrrolidine derivatives can exhibit nootropic and neuroprotective effects. In silico and in vivo studies suggest these compounds may improve cognitive functions and reduce neurological deficits, for instance, following experimental ischemic stroke, potentially through mechanisms involving AMPA receptor modulation . Molecular Mechanism and Drug-Likeness: The pyrrolidine-2-one moiety is a critical structural feature for biological activity. Research into related acetamide derivatives suggests that the mechanism of action may involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Compounds based on this scaffold generally exhibit favorable drug-likeness properties, complying with Lipinski's and Veber's rules, which predict good oral bioavailability . Disclaimer: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B029469 Phenyl-pyrrolidin-1-yl-acetic acid CAS No. 100390-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZIYFGQLGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349417
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100390-48-5
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100390-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations of Phenyl Pyrrolidin 1 Yl Acetic Acid

Diverse Synthetic Routes to Phenyl-pyrrolidin-1-yl-acetic Acid and its Core Derivatives

Condensation Reactions with Pyrrolidine (B122466) Derivatives

The synthesis of this compound and its derivatives often involves the condensation of pyrrolidine with a suitable phenylacetic acid precursor. A common strategy is the reaction between pyrrolidine and a phenylacetic acid derivative carrying a leaving group at the alpha position. For instance, the reaction of pyrrolidine with ethyl 2-bromo-2-phenylacetate in the presence of a base yields the corresponding ethyl phenyl-pyrrolidin-1-yl-acetate, which can then be hydrolyzed to the desired carboxylic acid.

Another approach involves the condensation of 4-aminophenylacetic acid with 2,5-hexanedione. This reaction, typically carried out in a solvent like benzene (B151609) with acetic acid as a catalyst, leads to the formation of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid. chemicalbook.com This method provides a route to derivatives with a substituted pyrrole (B145914) ring attached to the phenyl group.

Furthermore, condensation reactions can be employed to create more complex structures. For example, the synthesis of certain CCR5 receptor antagonists involves the reaction of pyrrolidineacetic acid derivatives with other heterocyclic moieties. nih.gov These reactions highlight the versatility of condensation strategies in building a diverse library of this compound analogs.

The synthesis of pyrrolidine-containing drugs often utilizes proline and its derivatives as starting materials. nih.gov For instance, the condensation of a carboxylic acid with prolinol, a derivative of proline, is a key step in the synthesis of Avanafil. nih.gov

N-Alkylation Strategies for Lactams

N-alkylation of lactams, such as 2-pyrrolidinone, presents a valuable pathway to substituted acetic acid derivatives. A "silyl method" for N-alkylation involves the reaction of silylated lactams with alkyl halides. mdpi.com For example, 4-phenylpyrrolidin-2-one can be alkylated with ethyl chloroacetate (B1199739) in the presence of sodium hydride to produce ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate with a high yield. mdpi.com This intermediate can subsequently be hydrolyzed to the corresponding carboxylic acid. mdpi.com

An alternative N-alkylation strategy involves the use of cyclic imidates. Pyrrolidin-2-one can be converted to its corresponding cyclic imidate using dimethyl sulfate. arkat-usa.org This imidate can then be alkylated with phenacyl bromides to yield N-phenacylpyrrolidin-2-ones. arkat-usa.org

Reductive N-alkylation is another effective method. Glutamic acid can be reductively N-alkylated with various carbonyl compounds in the presence of a palladium catalyst to produce N-mono-alkylated derivatives in high yields. rsc.org These derivatives can then undergo thermally induced lactamization and decarboxylation to form N-alkyl-2-pyrrolidones. rsc.org

The table below summarizes some N-alkylation reactions for the synthesis of pyrrolidinone derivatives.

Table 1: N-Alkylation Strategies for Lactam Derivatives
LactamAlkylating AgentReaction ConditionsProductYieldReference
4-Phenylpyrrolidin-2-oneEthyl chloroacetateSodium hydrideEthyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate98% mdpi.com
Pyrrolidin-2-one (as cyclic imidate)Phenacyl bromide-N-Phenacylpyrrolidin-2-one79% arkat-usa.org
Glutamic acidC3-C5 Carbonyl compoundsPd/Al2O3 catalystN-alkyl-2-pyrrolidones (after subsequent steps)>85% (for N-alkylation step) rsc.org

Oxidative Cyclization Approaches

Oxidative cyclization methods provide a powerful tool for the construction of the pyrrolidine ring system from acyclic precursors. A silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles. nih.gov This method involves an initial hydroamination followed by oxidation to form the heterocyclic ring. nih.gov

Another example is the synthesis of pyrrolidine derivatives from acyclic compounds through intramolecular cyclization. For instance, the synthesis of Anisomycin can involve the cyclization of an alcohol using sodium hydride in DMF to form a Boc-protected pyrrolidine derivative. mdpi.com Similarly, the synthesis of a precursor for Clemastine involves the intramolecular cyclization of an alkene to a 2-pyrroline derivative, which is then hydrogenated to the corresponding pyrrolidine. nih.gov

The synthesis of certain pyrrolidine-containing drugs can also involve the oxidation of a precursor followed by condensation and cyclization. For example, in the synthesis of Elbasvir, (S)-prolinol is oxidized, and the resulting aldehyde undergoes condensation and cyclization to form a key pyrrolidine intermediate. nih.gov

Hydrolysis and Esterification Reactions

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor. Alkaline hydrolysis is a common method. For example, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate can be hydrolyzed using potassium hydroxide (B78521) in a mixture of water and isopropanol (B130326) to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. mdpi.com Similarly, the hydrolysis of amide derivatives can also be employed to obtain the final carboxylic acid. nih.gov

Esterification of the carboxylic acid is also a key transformation for creating derivatives. For instance, the reaction of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid with N,N-hydroxysuccinimide in the presence of a coupling agent like N,N-diisopropylcarbodiimide yields the corresponding activated ester. mdpi.com This activated ester can then be reacted with other nucleophiles to generate a variety of amide derivatives. mdpi.com

The table below provides examples of hydrolysis and esterification reactions in the synthesis of this compound and its derivatives.

Table 2: Hydrolysis and Esterification Reactions
Starting MaterialReaction TypeReagentsProductYieldReference
Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetateAlkaline HydrolysisPotassium hydroxide, water, isopropanol2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid87% mdpi.com
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acidEsterification (Activation)N,N-hydroxysuccinimide, N,N-diisopropylcarbodiimide2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate94% mdpi.com

Enantioselective Synthesis and Stereochemical Control

Asymmetric Synthesis of this compound Enantiomers (e.g., (R)-(-)-phenylpiperidin-1-yl-acetic acid as an analogue)

The enantioselective synthesis of chiral pyrrolidine derivatives is of significant importance due to the distinct biological activities often exhibited by different enantiomers. nih.gov A notable example of an analogous synthesis is that of (R)-(-)-phenylpiperidin-1-yl-acetic acid, which starts from the chiral precursor (R)-(-)-α-phenylglycine. researchgate.net This approach highlights the use of a chiral pool strategy, where a readily available enantiomerically pure starting material is converted into the desired chiral product. researchgate.net

Catalytic asymmetric methods offer a powerful alternative for generating enantiomerically enriched pyrrolidines. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a variety of stereochemical patterns in pyrrolidine synthesis. rsc.orgacs.org This approach can be used to generate multiple stereogenic centers in a single step with high diastereoselectivity and enantioselectivity. acs.org

Another innovative asymmetric approach is the 'clip-cycle' synthesis. whiterose.ac.uknih.gov This method involves clipping a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. whiterose.ac.uknih.gov The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uknih.gov

The table below presents a summary of different asymmetric synthesis approaches for producing chiral pyrrolidine derivatives.

Table 3: Asymmetric Synthesis of Chiral Pyrrolidine Derivatives
MethodKey FeaturesExample/ApplicationReference
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials.Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine. researchgate.net
Catalytic Asymmetric 1,3-Dipolar CycloadditionGenerates multiple stereocenters with high stereocontrol.Synthesis of densely substituted pyrrolidines using azomethine ylides. rsc.orgacs.org
Asymmetric 'Clip-Cycle' SynthesisInvolves alkene metathesis followed by catalyzed intramolecular cyclization.Synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uknih.gov

Table of Compounds

Compound NameCAS NumberMolecular Formula
This compound100390-48-5C12H15NO2
Pyrrolidine123-75-1C4H9N
Ethyl 2-bromo-2-phenylacetate2882-19-1C10H11BrO2
Ethyl phenyl-pyrrolidin-1-yl-acetateNot availableC14H19NO2
4-Aminophenylacetic acid1197-55-3C8H9NO2
2,5-Hexanedione110-13-4C6H10O2
[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid26165-63-9C14H15NO2
Prolinol23356-96-9 ((S)-isomer)C5H11NO
Avanafil330784-47-9C23H26ClN7O3
2-Pyrrolidinone616-45-5C4H7NO
4-Phenylpyrrolidin-2-oneNot availableC10H11NO
Ethyl chloroacetate105-39-5C4H7ClO2
Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetateNot availableC14H17NO3
Dimethyl sulfate77-78-1C2H6O4S
Phenacyl bromide70-11-1C8H7BrO
N-Phenacylpyrrolidin-2-oneNot availableC12H13NO2
Glutamic acid56-86-0 (L-isomer)C5H9NO4
Anisomycin22862-76-6C14H19NO4
Clemastine15686-51-8C21H26ClNO
Elbasvir1370468-86-3C49H55N9O7
N,N-Hydroxysuccinimide6066-82-6C4H5NO3
N,N-Diisopropylcarbodiimide693-13-0C7H14N2
(R)-(-)-phenylpiperidin-1-yl-acetic acidNot availableC13H17NO2
(R)-(-)-α-Phenylglycine2900-99-4C8H9NO2

Chiral Separation Techniques for Optical Purity

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the separation of racemic mixtures of this compound and its derivatives into enantiomerically pure forms is crucial. researchgate.net Common analytical and preparative techniques for chiral separation include high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govwvu.edu

Two primary strategies are employed for chiral resolution via HPLC:

Indirect Method: This approach involves the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. researchgate.net

Direct Method: This is the more frequently used approach, which utilizes a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for this purpose. nih.gov

Capillary electrophoresis offers another powerful method for chiral discrimination, providing high separation efficiency. nih.gov In CE, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte (running buffer). wvu.edu The enantiomers form temporary inclusion complexes with the cyclodextrin, which have different electrophoretic mobilities, enabling their separation. wvu.edu For instance, the separation of the structurally related compound (R,R)-1-(2,2-difluorocyclopentyl)-phenylacetic acid has been achieved using octakis(2,3-diacetyl-6-sulfo)-γ-CD as a chiral selector in CE. wvu.edu

Table 1: Common Chiral Separation Techniques

TechniqueMethodPrincipleCommon Selectors/Phases
High-Performance Liquid Chromatography (HPLC) DirectFormation of transient diastereomeric complexes with a Chiral Stationary Phase (CSP).Polysaccharide-based (Cellulose, Amylose), Cyclodextrin-based
IndirectDerivatization with a chiral agent to form diastereomers, followed by separation on an achiral phase.Various chiral derivatizing agents
Capillary Electrophoresis (CE) DirectDifferential formation of inclusion complexes with a chiral selector in the running buffer, leading to different electrophoretic mobilities. wvu.eduCyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin derivatives) wvu.edunih.gov

Derivatization and Functional Group Interconversions for Analog Libraries

The this compound scaffold is a versatile template for generating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov This is achieved through various chemical transformations targeting the carboxylic acid moiety and both the phenyl and pyrrolidine rings.

The carboxylic acid group is a prime site for modification. Standard coupling reactions can convert it into a wide range of esters and amides.

Esters: Esterification can be achieved by reacting the acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or under acidic conditions. chemicalbook.com For example, the synthesis of phenyl-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester involves reacting phenylacetic acid with N-Hydroxysuccinimide (HOSu) and DCC at low temperatures (0-5 °C). chemicalbook.com A related synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid 2''-diethylaminoethyl ester (bietamiverine) has also been reported. researchgate.net

Amides: Amide derivatives are commonly synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. One method involves converting the acid to an acid chloride or using a condensing agent. For instance, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has been reacted with various amines in the presence of isobutyl chloroformate and triethylamine (B128534) to yield the corresponding amides. researchgate.net Similarly, a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized for biological evaluation. nih.gov

Reduced Amines: While direct literature for the reduction of this compound is sparse, standard synthetic protocols can be applied. The carboxylic acid or, more commonly, an amide derivative can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a suitable solvent like tetrahydrofuran (B95107) (THF). This transformation extends the carbon chain and introduces a basic amino group, significantly altering the molecule's properties.

Modifying the core rings is essential for exploring the chemical space around the scaffold.

Phenyl Ring Substitution: Substituents are typically introduced by starting the synthesis with an appropriately substituted precursor. For example, a synthetic route to 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives begins with various substituted benzaldehydes. nih.gov These precursors undergo a Knoevenagel condensation and subsequent reactions to form a pyrrolidine ring bearing the substituted phenyl group. nih.gov Similarly, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid starts from 3,4,5-tribromobenzoic acid, where the bromo-substituents are later replaced with phenyl groups via a Suzuki coupling reaction. mdpi.com

Pyrrolidine Ring Substitution: The pyrrolidine ring can also be functionalized. Multi-component reactions can be used to construct substituted pyrrolidinone rings. For example, a reaction between an aromatic aldehyde, aniline (B41778), and ethyl 2,4-dioxovalerate yields a 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. beilstein-journals.org Further reaction of these pyrrolidinone derivatives with amines can introduce additional diversity. beilstein-journals.org SAR studies on CCR5 antagonists have involved the synthesis of derivatives with substitutions at the 4-position of the pyrrolidine ring, such as in 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid. nih.gov

The core structure can serve as a building block for more elaborate heterocyclic systems.

Triazines: The pyrrolidine nitrogen can act as a nucleophile to construct larger systems. In one example, various 3-aryl-pyrrolidines were reacted with 5-aryl-3-(methylsulfonyl)-1,2,4-triazine to synthesize a library of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, which were investigated as potential antibacterial agents. nih.gov

Tetrazoles: The carboxylic acid function of a related precursor, (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, can be converted into a tetrazole ring. This is achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide or azidotrimethyltin, to form the (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester. orgsyn.org Subsequent deprotection yields the final pyrrolidinyl-tetrazole product. orgsyn.org

Fused and Linked Systems: The pyrrolidine scaffold is integral to numerous complex bioactive molecules. For example, the synthesis of the somatostatin (B550006) analog Pasireotide involves coupling a functionalized 4-hydroxy-L-proline derivative (a pyrrolidine) into a larger cyclic hexapeptide structure. nih.gov

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic route from laboratory scale to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

The choice of solvent and the reaction temperature are critical parameters that can significantly impact reaction yield, purity, and rate.

Solvent Systems: The solvent can influence reactant solubility, reaction pathways, and transition state energies. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a dramatic increase in product yield was observed when the solvent for the second step was changed from glacial acetic acid to ethanol. beilstein-journals.org In another instance, the Krapcho decarboxylation reaction, traditionally carried out in DMSO, was modified to use dimethylacetamide (DMA) as the solvent. wisconsin.edu For multi-step syntheses, a sequence of different solvents is often required for reaction and purification steps, such as using dioxane/water for hydrolysis, toluene (B28343) or acetonitrile (B52724) for recrystallization, and diethyl ether for extraction. mdpi.com

Temperature Optimization: Temperature control is vital. Many reactions, such as those using highly reactive coupling agents like DCC, require initial cooling (e.g., to 0-5 °C) to control the reaction rate and prevent side product formation. chemicalbook.com Conversely, many reactions require heating or refluxing to proceed at a reasonable rate, such as Suzuki couplings or hydrolysis steps, which are often performed at elevated temperatures for several hours or days. mdpi.com

Table 2: Examples of Reaction Condition Optimization

Reaction TypeParameter OptimizedInitial ConditionOptimized ConditionOutcomeRef.
Pyrrolidine-2,3-dione SynthesisSolventGlacial Acetic AcidEthanolDramatic increase in yield beilstein-journals.org
Ester CouplingTemperatureRoom Temperature0-5 °CControlled reaction, minimized side products chemicalbook.com
DecarboxylationSolventDMSO/DMFDimethylacetamide (DMA)Modified reaction conditions wisconsin.edu
HydrolysisReaction Conditions-Reflux in Dioxane/Water with HClEfficient cleavage of ester/amide mdpi.com

Catalyst Selection and Reaction Efficiency

The efficient synthesis of this compound relies heavily on the appropriate selection of catalysts and optimization of reaction conditions. A common and effective synthetic route involves the N-alkylation of a suitable precursor, such as α-phenylglycine, with a bifunctional alkylating agent. The choice of catalyst, typically a base, is pivotal in promoting the reaction while minimizing side products and preserving the stereochemical integrity of the chiral center if applicable.

A well-documented analogous synthesis is that of (R)-(-)-phenylpiperidin-1-yl-acetic acid, which provides significant insights into the potential synthetic strategy for its pyrrolidine counterpart. researchgate.net In this synthesis, (R)-(-)-α-phenylglycine is reacted with 1,5-dibromopentane (B145557) in the presence of a base to yield the corresponding piperidine (B6355638) derivative. researchgate.net For the synthesis of this compound, 1,4-dibromobutane (B41627) would be the analogous reagent.

The selection of the base is critical to the reaction's success. While strong bases can be employed, they may lead to undesirable side reactions or racemization. A milder base, such as sodium bicarbonate (NaHCO₃), has been shown to be effective in promoting the N-alkylation while minimizing the loss of enantiomeric purity. researchgate.net The reaction is typically carried out in a polar protic solvent like ethanol, which facilitates the dissolution of the reactants and the progression of the reaction.

Reaction efficiency, in terms of yield and purity, is highly dependent on the reaction temperature. For the synthesis of the analogous piperidine compound, maintaining the reaction temperature between 40°C and 50°C was found to be crucial for preventing the racemization of the chiral center at the α-carbon. researchgate.net This temperature control is a delicate balance between achieving a reasonable reaction rate and preserving the desired stereochemistry. The reaction time is another important parameter, with a duration of around 8 hours often being sufficient for the completion of the reaction. researchgate.net

Below is a data table summarizing the reaction conditions for the synthesis of the analogous (R)-(-)-phenylpiperidin-1-yl-acetic acid, which can be extrapolated for the synthesis of this compound.

ParameterConditionRationale
Starting Material (R)-(-)-α-phenylglycineChiral precursor
Alkylating Agent 1,5-dibromopentaneForms the piperidine ring
Catalyst/Base Sodium Bicarbonate (NaHCO₃)Promotes N-alkylation with minimal racemization
Solvent EthanolPolar protic solvent to facilitate the reaction
Temperature 45°COptimal for preventing racemization
Reaction Time 8 hoursSufficient for reaction completion
Yield 95%High reaction efficiency

Table 1: Reaction conditions for the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, a close analog of this compound. researchgate.net

Purity Assessment and Chromatographic Isolation Techniques

Following the synthesis, a rigorous purity assessment and effective isolation of this compound are paramount to ensure its suitability for subsequent applications. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Purity Assessment:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for the structural confirmation of the synthesized compound and for assessing its purity. The presence of characteristic peaks corresponding to the phenyl, pyrrolidine, and acetic acid moieties, along with the absence of signals from starting materials or byproducts, provides a qualitative measure of purity.

Mass Spectrometry (MS) is used to confirm the molecular weight of the target compound, further corroborating its identity.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining the purity of this compound. Reversed-phase HPLC is commonly used, and the selection of the stationary and mobile phases is crucial for achieving optimal separation.

Chromatographic Isolation:

For the preparative isolation and purification of this compound, column chromatography is a widely used technique. In the case of the analogous piperidine derivative, purification was successfully achieved using column chromatography on Alumina with a dichloromethane/n-hexane solvent system. researchgate.net This suggests that a similar approach would be effective for the target compound.

For analytical purposes and for the separation of enantiomers in cases where racemization may have occurred, chiral HPLC is the method of choice. Various chiral stationary phases (CSPs) based on polysaccharide derivatives are effective for the resolution of enantiomers of phenylglycine and its derivatives. yakhak.orgregistech.com

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for related compounds.

ParameterTypical Conditions
Column C18 or Phenyl-bonded
Mobile Phase Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid, formic acid)
Detection UV (e.g., at 210-220 nm)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 30-40°C)

Table 2: Typical HPLC conditions for the analysis of this compound and related compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Phenyl-pyrrolidin-1-yl-acetic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its constituent parts: a phenyl group, a pyrrolidine (B122466) ring, and an acetic acid moiety, all connected at a single chiral carbon.

In ¹H NMR spectroscopy, the spectrum would exhibit several distinct regions. The five protons of the monosubstituted phenyl ring are expected to produce signals in the aromatic region, typically between δ 7.2 and 7.5 ppm. The single proton on the α-carbon (the methine proton) would likely appear as a singlet around δ 3.5-4.5 ppm, with its exact position influenced by the solvent and the electronic effects of the adjacent nitrogen, phenyl, and carboxyl groups. The eight protons of the pyrrolidine ring would present as complex multiplets in the aliphatic region (approximately δ 1.8-3.5 ppm) due to their diastereotopic nature and spin-spin coupling. A broad singlet, characteristic of the acidic proton of the carboxyl group, would also be present, typically at a downfield shift above δ 10 ppm, though its visibility and position can be affected by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Key signals would include the carbonyl carbon of the carboxylic acid, expected at a significant downfield shift (δ 170-180 ppm). The carbons of the phenyl ring would resonate between δ 125-140 ppm. The α-carbon, bonded to the nitrogen, phenyl, and carboxyl groups, would appear in the range of δ 60-75 ppm. dea.gov The four distinct carbons of the pyrrolidine ring would be found in the aliphatic region, typically between δ 25-55 ppm. dea.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10.0 (broad s, 1H) 170-180
Phenyl C-H (aromatic) 7.2-7.5 (m, 5H) 125-140
Alpha-Carbon C-H (methine) 3.5-4.5 (s, 1H) 60-75
Pyrrolidine C-H₂ (alpha to N) 2.8-3.5 (m, 4H) 45-55

Note: Predicted values are based on analysis of similar structures. m = multiplet, s = singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. The nominal molecular weight is 205 g/mol for the molecular formula C₁₂H₁₅NO₂. The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to a more precise mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of fragmentation patterns of structurally related compounds, such as α-pyrrolidinophenones, provides insight into the likely pathways. dea.govnih.gov A primary fragmentation route involves the cleavage of the bonds adjacent to the α-carbon.

Key expected fragmentation pathways include:

Loss of the carboxyl group: Cleavage of the C-C bond can lead to the loss of a COOH radical (45 Da), resulting in a fragment ion at m/z 160.

Alpha-cleavage at the nitrogen: The C-N bond can break, leading to the formation of a stable pyrrolidinium-related cation or the loss of the pyrrolidine ring as a neutral species (71 Da). The base peak in the mass spectrum of similar compounds like α-pyrrolidinopentiophenone is often the nitrogen-containing fragment (m/z 126 in that case). dea.gov

Formation of a tropylium (B1234903) ion: Fragmentation involving the phenyl group commonly produces the highly stable tropylium cation at m/z 91. nih.gov

Loss of the phenyl group: Cleavage can result in the loss of a phenyl radical (77 Da).

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure/Identity Fragmentation Pathway
205 [C₁₂H₁₅NO₂]⁺ Molecular Ion (M⁺)
160 [M - COOH]⁺ Loss of carboxyl radical
105 [C₆H₅CO]⁺ Benzoyl cation (from rearrangement)
91 [C₇H₇]⁺ Tropylium cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the various functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear around 1700–1725 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). dea.gov

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amine within the pyrrolidine ring would be visible in the 1020–1250 cm⁻¹ range.

Aromatic C=C Bends: Characteristic bands for the phenyl group (C=C stretching) appear in the 1450–1600 cm⁻¹ region, and out-of-plane (OOP) bending bands below 900 cm⁻¹ can indicate the substitution pattern.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Aliphatic (Pyrrolidine) C-H Stretch 2850 - 2960 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

X-ray Diffraction Studies for Solid-State Structure and Hydrogen Bonding Networks

X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the crystalline solid state. A single-crystal X-ray diffraction (SCXRD) analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.

This analysis would be particularly valuable for understanding the intermolecular forces that govern the crystal packing. A key feature of interest would be the hydrogen bonding network formed by the carboxylic acid functional groups. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, with strong hydrogen bonds linking the carboxyl groups of two adjacent molecules.

Furthermore, X-ray diffraction would reveal the relative orientation of the phenyl and pyrrolidine rings with respect to the chiral center. This information is crucial for understanding the steric and electronic properties of the molecule in its solid form. The technique is also essential for identifying and characterizing different polymorphic forms, which are distinct crystalline structures of the same compound that can have different physical properties. While no specific crystal structure for this compound has been published in the reviewed literature, the application of this technique remains the definitive method for its solid-state structural elucidation.

Pharmacological and Biological Investigations of Phenyl Pyrrolidin 1 Yl Acetic Acid Analogues

Central Nervous System (CNS) Activity Profiles

Research into analogues of Phenyl-pyrrolidin-1-yl-acetic acid has revealed a range of activities within the central nervous system. Investigations have particularly focused on their potential as anticonvulsants and cognitive enhancers, exploring various mechanisms of action.

Anticonvulsant Efficacy and Mechanisms of Action

Analogues derived from this compound, particularly those incorporating a pyrrolidine-2,5-dione moiety, have demonstrated significant anticonvulsant properties in various animal models. nih.govmdpi.commdpi.com Studies have explored their efficacy in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz psychomotor seizure tests, revealing broad-spectrum activity for several compounds. nih.govmdpi.com The mechanisms underlying this anticonvulsant activity are believed to be multifactorial, involving modulation of key neuronal ion channels. mdpi.com

A plausible mechanism contributing to the anticonvulsant effects of these compounds is their interaction with neuronal voltage-sensitive sodium channels. nih.gov In vitro binding studies have indicated that certain amide derivatives of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid influence these channels. nih.gov For instance, compound 14, a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative, is thought to exert its anticonvulsant action partly through the inhibition of both central and peripheral sodium currents. mdpi.com Similarly, another promising anticonvulsant, a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (compound 4), was found to produce a moderate but balanced inhibition of neuronal voltage-sensitive sodium channels at site 2. nih.gov This interaction with sodium channels is a common mechanism for many established antiepileptic drugs and appears to be a key component of the activity profile for this class of compounds. nih.gov

Alongside their effects on sodium channels, these this compound analogues have been shown to modulate L-type voltage-sensitive calcium channels. nih.govmdpi.com The anticonvulsant mechanism for certain amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid is attributed to their combined influence on both sodium and L-type calcium channels. nih.gov More specifically, a highly potent anticonvulsant derivative, compound 30, was found to act primarily through the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. mdpi.com Further studies support this, with compound 14 also demonstrating inhibitory effects on calcium currents, contributing to its broad anticonvulsant profile. mdpi.com The dual inhibition of both sodium and L-type calcium channels is a significant finding, as it suggests a complex and potentially more effective mechanism of action for seizure control. nih.gov

The histaminergic system, particularly the histamine (B1213489) H3 receptor, has emerged as a promising target for novel anticonvulsant therapies. nih.gov The H3 receptor acts as a presynaptic autoreceptor, and its antagonism can modulate the release of various neurotransmitters, thereby influencing neuronal excitability. Research has demonstrated that non-imidazole-based antagonists of the histamine H3 receptor can exhibit significant anticonvulsant effects in animal seizure models. nih.gov Notably, patent filings have identified phenylpyrrolidine structures as modulators of histamine H3 receptors, directly linking this chemical class to the histaminergic system. google.com This suggests that a potential, yet to be fully elucidated, mechanism for the anticonvulsant activity of this compound analogues could involve interactions with H3 receptors. nih.govnih.govgoogle.com

Nootropic and Cognitive Enhancing Effects

Compounds containing the pyrrolidine-2-one fragment, a core feature of this compound and its analogues, are of significant interest for their potential to treat cognitive and memory dysfunction. nih.gov This structural motif is shared by the racetam family of drugs, which are utilized for cognitive enhancement. nih.gov The exploration of this compound derivatives has thus extended into the domain of nootropics, with studies aiming to improve cognitive functions, particularly in pathological conditions like cerebral ischemia. mdpi.com

A novel derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, which acts as a prodrug for 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, has been investigated for its ability to restore cognitive function following experimental ischemic stroke in rats. nih.govmdpi.com In a rat model of acute focal cerebral ischemia, this compound was shown to significantly reduce the neurological deficit and improve neurological symptom regression. mdpi.com

When compared with Piracetam (B1677957), a well-known nootropic agent, this phenylpyrrolidine derivative demonstrated superior neurotropic activity. nih.gov The compound was effective in increasing exploratory behavior and activity while reducing anxiety levels, which are behaviors linked to improved cognitive function. nih.govmdpi.com

The table below summarizes the comparative effects of the test compound against Piracetam and a saline control on animal behavior in the open field test, a model used to assess locomotor activity and anxiety.

GroupImmobility Time (s)Center Crossings (count)Vertical Activity (count)
Saline 165.3 ± 8.74.8 ± 0.613.9 ± 1.1
Piracetam 134.1 ± 10.36.5 ± 0.817.4 ± 1.3
Compound 1 112.5 ± 9.58.9 ± 0.921.7 ± 1.5
Compound 1: potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate

Data sourced from a study on neurotropic effects in rats. nih.govmdpi.com

These findings indicate that this analogue of this compound can be considered a promising agent for restoring cognitive functions. mdpi.com

Comparison with Reference Nootropic Agents (e.g., Piracetam)

Analogues of this compound have been evaluated for their nootropic, or cognitive-enhancing, effects and compared with established agents like Piracetam. One such analogue, referred to as compound 1 or 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, has demonstrated notable neurotropic activity in animal models. nih.gov

Table 1: Comparative Behavioral Effects of Compound 1 and Piracetam in Rats

Parameter Effect of Compound 1 Comparison with Piracetam Reference
Neurotropic Activity Significantly reduces neurological deficit, improves exploratory behavior and anxiety. Better neurotropic activity observed. nih.gov
Immobility Time Reduces immobility time. Better reduction compared to Piracetam. nih.gov
Exploratory Activity Increases center sector crossings and vertical activity. Improved performance compared to Piracetam. nih.gov
Anxiety Levels Decreases anxiety. No significant difference observed. nih.gov

Neuroprotective Potential

The neuroprotective capabilities of this compound analogues have been a key area of investigation. The structure of these compounds, particularly the presence of a phenyl-amine-phenyl-amine-phenyl (or butyl) configuration in some derivatives, is considered essential for their neuroprotective effects. nih.gov

In laboratory studies, the analogue 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid (compound 1) demonstrated a significant protective effect against glutamate-induced toxicity in cortical neurons. nih.gov Glutamate (B1630785) is a neurotransmitter that can cause cell death through overstimulation, a process known as excitotoxicity. The study found that compound 1 led to a 37% increase in the survival rate of neurons exposed to toxic levels of glutamate, with the maximum protective effect observed at a concentration of 50 µM. nih.gov This suggests a mechanism of action that may involve antagonism of neurotransmitter receptors, such as the AMPA receptor, which is implicated in glutamate signaling. nih.gov

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have shown promise as both anti-inflammatory and pain-relieving agents. The succinimide (B58015) nucleus, a feature of some of these analogues, is a well-regarded pharmacophore with diverse biological activities, including anti-inflammatory potential. mdpi.com

Inhibition of Inflammatory Mediators

The anti-inflammatory action of these compounds is linked to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. One such analogue, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01), has been shown to inhibit cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX). mdpi.com

COX enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins, while 5-LOX is involved in producing inflammatory leukotrienes. mdpi.comnih.gov The compound MAK01 demonstrated a greater inhibitory effect on COX-2 compared to COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects. mdpi.com The inhibition of these enzymes suppresses the production of a range of inflammatory mediators, including interleukins and other cytokines, which are responsible for symptoms like pain, swelling, and redness. nih.gov

Table 2: In Vitro Inhibitory Activity of MAK01

Enzyme IC₅₀ Value (µg/mL) Significance Reference
COX-1 314 Moderate inhibitory activity. mdpi.com
COX-2 130 Potent inhibitory activity, suggesting selectivity. mdpi.com
5-LOX 105 Significant inhibition of leukotriene pathway. mdpi.com

Antinociceptive Activities in Pain Models

The analgesic, or pain-relieving, effects of this compound analogues have been confirmed in various animal models of pain. Antinociceptive activity refers to the action of blocking the detection of a painful or injurious stimulus by sensory neurons.

In the carrageenan-induced paw edema model in mice, a standard test for acute inflammation and inflammatory pain, the analogue MAK01 significantly reduced swelling. mdpi.com In the acetic acid-induced writhing test, which is a model of visceral pain, the compound also demonstrated a significant reduction in the number of writhes, indicative of an analgesic effect. nih.govresearchgate.net Furthermore, in the hot plate test, a model for centrally mediated pain, MAK01 increased the latency time, showing a significant response at various concentrations. mdpi.com

Table 3: Antinociceptive Effects of MAK01 in Pain Models

Pain Model Key Finding Reference
Carrageenan-induced Paw Edema Reduction in edema of 40.58% ± 0.84% at 30 mg/kg after five hours. mdpi.com
Hot Plate Test Increased latency time to 12.93 ± 0.45 seconds at 150 mg/kg. mdpi.com

Anti-Infective and Antimicrobial Studies

Research into the antimicrobial properties of compounds related to this compound suggests potential applications in combating bacterial infections.

Antibacterial Activity

The structural components of this compound contribute to its potential antibacterial action. Phenylacetic acid (PAA) itself is a known aromatic compound with good antibacterial activity. nih.gov Studies have shown that PAA can inhibit the growth of various bacteria, including Agrobacterium tumefaciens, with a reported IC₅₀ of 0.8038 mg/mL. nih.gov The proposed mechanism involves disrupting cell membrane permeability and inhibiting key enzymes in bacterial energy metabolism. nih.gov

Furthermore, acetic acid, the other key structural component, is also known for its antibacterial properties against a wide range of pathogens, including those that form biofilms. plos.org It has been shown to be effective at preventing the growth of planktonic bacteria at concentrations as low as 0.16–0.31%. plos.org This suggests that this compound, by combining these structural motifs, may possess its own antibacterial capabilities worthy of further investigation.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anti-cancer therapies. While various heterocyclic scaffolds, such as those containing pyrimidine, have been extensively studied as DHFR inhibitors, the current scientific literature from the conducted searches does not provide specific evidence of this compound analogues being investigated for or exhibiting significant inhibitory activity against the DHFR enzyme. Research has instead focused on other targets for this class of compounds.

Anti-HIV Activity through CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a validated strategy for preventing viral entry and replication. A number of analogues derived from a pyrrolidine (B122466) core have been synthesized and identified as potent CCR5 antagonists with significant anti-HIV activity. umn.edunih.gov

Research into 3-(pyrrolidin-1-yl)propionic acid analogues, which share a core structure with this compound, has yielded compounds with high affinity for the CCR5 receptor. umn.edu A series of α-(pyrrolidin-1-yl)acetic acids has also been presented as selective and potent antivirals against HIV. nih.gov Further modifications led to the discovery of 5-oxopyrrolidine-3-carboxamides as a class of CCR5 antagonists. Starting from a lead compound, subsequent optimization by introducing dichloro substituents on a central phenyl ring or replacing a methyl group with a benzyl (B1604629) group on the pyrrolidine moiety significantly improved CCR5 binding affinity. nih.gov These optimized compounds were also shown to effectively inhibit HIV-1 envelope-mediated membrane fusion, a key step in the viral lifecycle. nih.gov

Table 1: Anti-HIV Activity of Selected Pyrrolidine Analogues

CompoundCCR5 Binding Affinity (IC₅₀, µM)HIV-1 Fusion Inhibition (IC₅₀, µM)
Lead Compound 1 1.9Not Reported
Analogue 10i 0.0570.44
Analogue 11b 0.0500.19
Analogue 12e 0.0380.49

Data sourced from studies on 5-oxopyrrolidine-3-carboxamide (B176796) derivatives. nih.gov

Anti-Cancer Research

The pyrrolidine scaffold is a recurring motif in the development of novel anti-cancer agents. Its derivatives have been investigated for their ability to inhibit tumor cell growth directly and to interfere with key metabolic pathways that cancer cells rely on for their proliferation and survival.

Inhibition of Tumor Growth

Analogues featuring the pyrrolidine or pyrrolidone ring have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov For instance, a series of polysubstituted pyrrolidines were evaluated for their anti-proliferative activities, with certain compounds showing good inhibitory effects against ten different cancer cell lines, including HCT116 (colon cancer) and HL60 (leukemia), with IC₅₀ values in the low micromolar range. nih.gov One promising pyrrolidine derivative was found to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a candidate for future anti-cancer therapies. nih.gov

In other studies, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested against human A549 lung cancer cells. The incorporation of specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the base structure markedly enhanced the anti-cancer activity.

Targeting Enzymes in Cancer Metabolism

Beyond direct cytotoxicity, research has focused on designing pyrrolidine analogues that target specific enzymes crucial for cancer metabolism and progression. Polyhydroxylated pyrrolidines, for example, have been developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), enzymes that can be involved in metabolic processes that support tumor growth. nih.gov

Another approach involves the design of hybrid molecules. A library of spiro[pyrrolidine-3,3′-oxindoles] was synthesized and found to possess dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov HDAC2 is a key epigenetic regulator often dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov Similarly, pyrrolidine-carboxamide derivatives have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two proteins that play significant roles in cell proliferation and are major targets in oncology. nih.gov

Table 2: Enzyme Inhibition and Anti-proliferative Activity of Selected Pyrrolidine-Carboxamide Analogues

CompoundEGFR Inhibition (IC₅₀, nM)CDK2 Inhibition (IC₅₀, nM)Mean Anti-proliferative IC₅₀ (µM)
7g Not specified in abstract15-31 (range for most active)0.90
7e 87-107 (range for most active)15-31 (range for most active)Not specified in abstract
7k 87-107 (range for most active)15-31 (range for most active)Not specified in abstract
7n 87-107 (range for most active)15-31 (range for most active)Not specified in abstract
7o 87-107 (range for most active)15-31 (range for most active)Not specified in abstract
Erlotinib (Reference) 80Not ApplicableNot Applicable
Dinaciclib (Reference) Not Applicable20Not Applicable

Data sourced from a study on pyrrolidine-carboxamide derivatives as dual EGFR/CDK2 inhibitors. nih.gov

Investigation of Receptor Modulation

Allosteric Modulation of Cannabinoid CB1 Receptor

The cannabinoid CB1 receptor is a G-protein coupled receptor that is a key component of the endocannabinoid system. While direct agonists and antagonists have therapeutic applications, they can also have undesirable side effects. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a more nuanced approach to receptor modulation.

Research has identified synthetic small molecules, including a pyrrolidine derivative, that act as allosteric modulators of the CB1 receptor. One such compound, Org 29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide), has been shown to exhibit this behavior. These modulators can increase the binding of CB1 receptor agonists (a positive allosteric effect) while simultaneously decreasing the binding of inverse agonists (a negative allosteric effect). This dual activity is confirmed through binding assays and kinetic studies, which show that these compounds alter the dissociation rates of other ligands, a hallmark of allosteric interaction. This discovery demonstrates that the CB1 receptor contains an allosteric site that can be targeted by synthetic ligands containing a pyrrolidine scaffold, opening new avenues for developing safer and more specific cannabinoid-based therapeutics.

Table 3: Allosteric Modulators of the CB1 Receptor

CompoundType of ModulationObserved Effect on Agonist ([³H]CP 55,940) BindingObserved Effect on Inverse Agonist ([³H]SR 141716A) Binding
Org 27569 Positive/Negative Allosteric ModulatorSignificantly increased bindingSignificant, but incomplete, decrease in binding
Org 27759 Positive/Negative Allosteric ModulatorSignificantly increased bindingSignificant, but incomplete, decrease in binding
Org 29647 Positive/Negative Allosteric ModulatorSignificantly increased bindingSignificant, but incomplete, decrease in binding

Data sourced from a pharmacological investigation of novel CB1 receptor modulators.

Modulation of Kv7.2 (KCNQ2) Channels

Research into the pharmacological effects of this compound analogues has revealed their significant potential to modulate the activity of Kv7.2 (KCNQ2) potassium channels. These channels are voltage-gated and play a crucial role in regulating neuronal excitability. A notable study in this area led to the discovery of a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides that act as potent modulators of KCNQ2 channels. mdpi.comresearchgate.net

A high-throughput screening campaign identified (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, also known as ML252, as a potent and selective inhibitor of the KCNQ2 channel, with an IC₅₀ of 69 nM. researchgate.net Further structure-activity relationship (SAR) studies on this scaffold revealed a fascinating molecular switch phenomenon. Minor structural modifications to the lead compound resulted in a complete shift in pharmacological activity from an antagonist to an agonist. researchgate.net

Specifically, the substitution of the ethyl group on the butanamide moiety with a smaller hydrogen atom led to the discovery of an agonist, compound 37 , which demonstrated an EC₅₀ of 170 nM for KCNQ2 activation. researchgate.net This finding suggests that this particular chemical scaffold interacts with a critical site on the KCNQ2 channel that governs its gating mechanism. The potency of compound 37 as a KCNQ2 activator is comparable to other previously reported activators. mdpi.com

The SAR exploration also highlighted the importance of the stereochemistry and the nature of the substituents on the phenyl ring for the inhibitory activity. The (S)-enantiomer of the butanamide derivative (ML252) was found to be a more potent inhibitor than its (R)-enantiomer.

The table below summarizes the structure-activity relationship for a selection of these this compound analogues on the Kv7.2 (KCNQ2) channel.

Compound NumberR GroupStereochemistryActivityPotency (IC₅₀/EC₅₀)
(S)-5 (ML252) EthylSInhibitor69 nM (IC₅₀)
(R)-5 EthylRInhibitor>10 µM (IC₅₀)
37 HydrogenN/AAgonist170 nM (EC₅₀)

Data sourced from Cheung et al., 2012. researchgate.net

Interaction with AMPA Receptors

Investigations into the broader neurological effects of phenylpyrrolidine derivatives have extended to their potential interactions with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast synaptic transmission in the central nervous system. A recent study explored the neuroprotective and cognitive-enhancing potential of a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (referred to as compound 1 in the study). mdpi.com

While direct binding assays were not the primary focus, the study utilized in silico molecular docking and molecular dynamics simulations to hypothesize that this compound could indeed affect AMPA receptor function. mdpi.com This hypothesis was further supported by in vitro experimental data. The researchers demonstrated that the compound exhibited a significant neuroprotective effect against glutamate-induced excitotoxicity in primary cortical neuron cultures. mdpi.com Since excessive glutamate stimulation of AMPA receptors is a key mechanism of excitotoxicity, the observed neuroprotection suggests a potential modulatory interaction with this system.

The study reported that the compound showed a maximal protective effect at a concentration of 50 µM, where it increased cell survival by 37% in the presence of glutamate. mdpi.com The synthesis of a precursor, 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, was also described. mdpi.com

The findings from this research suggest that phenylpyrrolidine-based structures may serve as a scaffold for the development of novel modulators of AMPA receptor-mediated neurotransmission, with potential therapeutic applications in conditions associated with neuronal damage and cognitive decline.

The table below highlights the key findings related to the investigated phenylpyrrolidin-1-yl-acetic acid analogue and its effects relevant to AMPA receptor function.

CompoundChemical NameInvestigated EffectKey Finding
Compound 1 Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateNeuroprotection against glutamate-induced excitotoxicity37% increase in cell survival at 50 µM
Precursor 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acidSynthesis reportedN/A

Data sourced from Gudas et al., 2025. mdpi.com

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituent Modifications on Biological Activities

The modification of substituents on both the phenyl and pyrrolidine (B122466) rings has profound effects on the biological profiles of these compounds. Research into related scaffolds, such as pyrrolidine pentamine derivatives, has shown that while truncating the core structure leads to a loss of activity, altering the functional groups and stereochemistry can have varied and significant impacts on inhibitory properties. mdpi.comresearcher.life

In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, which incorporate a substituted pyrrolidine ring, modifications at the 4- and 5-positions of this ring were explored for their effects on caspase-3 and -7 inhibition. nih.govnih.gov The results demonstrated a high degree of sensitivity to the nature of the substituent at these positions. For instance, fluorination at the 4-position of the pyrrolidine ring led to a dramatic increase in potency. nih.govnih.gov

Inhibitory Activity of Substituted Pyrrolidine Derivatives Against Caspases
Compound ModificationTargetActivity (IC50)Relative Potency Comparison
4,4-difluorinated pyrrolidine derivativeCaspase-7178 nM100-1000 times more efficient than 4-methoxy analogues
4,4-difluorinated pyrrolidine derivativeCaspase-3362 nM
4-methoxy analoguesCaspasesμM scaleLess potent
4-trifluoromethyl analoguesCaspasesμM scaleLess potent
5-methoxymethyl derivativesCaspasesInactiveInactive

Stereochemical Influence on Pharmacological Profiles

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's pharmacological profile. The introduction of a chiral pyrrolidine ring can confer selectivity towards specific biological targets. nih.gov For certain inverse agonists of the RORγt receptor, a cis-3,4-diphenylpyrrolidine scaffold was found to be beneficial, forcing the molecule into a "U-shape" conformation that facilitates activity. nih.gov This highlights that specific stereoisomers can be essential for optimal interaction with a target's binding site. In studies of pyrrolidine pentamine derivatives, modifications to stereochemistry were shown to have distinct effects on inhibitory properties, underscoring its importance in the SAR of this class of compounds. mdpi.comresearcher.life

Positional Effects of Substituents on the Phenyl and Pyrrolidine Rings

The location of substituents on both the phenyl and pyrrolidine rings plays a crucial role in determining biological activity. For pyrrolidine carboxamides acting as inhibitors of Mycobacterium tuberculosis InhA, modifications on the phenyl ring (Ring A) were systematically evaluated. nih.gov It was found that adding substituents at the para-position of the aniline (B41778) ring generally led to a loss of activity, suggesting a potential steric clash with amino acid residues in the binding pocket. nih.gov Conversely, in a different series of compounds targeting B-Raf kinase, a meta-substituted derivative on a phenyl ring showed improved biological activity compared to other positional isomers. nih.gov

On the pyrrolidine ring, the position of substituents is equally critical. In the development of caspase inhibitors based on a 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin core, enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be highly potent inhibitors in the nanomolar range. nih.govnih.gov In contrast, derivatives with a 5-methoxymethyl group on the pyrrolidine ring were completely inactive, demonstrating a stark positional effect. nih.govnih.gov Similarly, for pyrrolidine pentamine inhibitors, alterations at the R1 position significantly reduced inhibition, establishing the essential nature of the S-phenyl moiety at this specific location. mdpi.comresearcher.life Modifications at other positions like R3, R4, and R5 had varied effects, indicating that these sites could be fine-tuned for optimization. mdpi.comresearcher.life

Positional Effects of Substituents on Biological Activity
ScaffoldSubstituent PositionObservationReference
Pyrrolidine Carboxamides (InhA Inhibitors)Para-position of aniline ringGenerally leads to loss of activity. nih.gov
B-Raf Kinase InhibitorsMeta-position of phenyl ringShowed improved biological activity. nih.gov
Isatin-based Caspase Inhibitors4-position of pyrrolidine ring (e.g., fluoro)Resulted in potent nanomolar inhibitors. nih.govnih.gov
Isatin-based Caspase Inhibitors5-position of pyrrolidine ring (e.g., methoxymethyl)Led to inactive compounds. nih.govnih.gov
Pyrrolidine Pentamine InhibitorsR1 positionAlterations reduced inhibition levels. mdpi.comresearcher.life

Role of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group is a common and vital functional group in both biological and synthetic chemistry, playing a significant role in molecular recognition. edgccjournal.org This moiety is a popular substrate in supramolecular chemistry because it can engage in multiple types of non-covalent interactions, including hydrogen bonding and electrostatic interactions. edgccjournal.org In the context of drug design, the carboxylic acid of Phenyl-pyrrolidin-1-yl-acetic acid is a key pharmacophoric feature. It can act as a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). This allows it to form strong, directional interactions with complementary residues such as arginine, lysine (B10760008), or histidine in a protein's active site. For instance, in some kinase inhibitors, ionic bond interactions are formed with key lysine and aspartate residues. researchgate.net The ability of the carboxylate group to exist in an ionized (anionic) state at physiological pH makes it a prime candidate for forming salt bridges and strong ionic interactions, which can significantly anchor a ligand within its binding pocket.

Influence of Hydrogen Bonding and Ionic Interactions on Target Binding Affinity

Weak intermolecular forces, particularly hydrogen bonds and hydrophobic interactions, are critical for stabilizing ligands within the conformational environment of a protein's binding site. pharmpharm.ru The binding affinity of a ligand can be significantly altered by the strategic placement of functional groups that can form these interactions. pharmpharm.ru

Hydrogen bonds, in particular, are key facilitators of molecular interactions. The net contribution of a hydrogen bond to binding affinity depends on a competitive process with water molecules in the surrounding solvent. A strong protein-ligand hydrogen bond is most effective when it replaces a weaker interaction with water. The carboxylic acid moiety and the pyrrolidine nitrogen of the core scaffold are primary sites for such interactions. For example, in a series of indole-2-carboxylate (B1230498) derivatives, the ligand was observed to form multiple hydrogen bonds with key methionine and lysine residues, as well as ionic interactions with lysine and aspartate residues within the target's binding pocket. researchgate.net The p-pyrrolidin-1-yl moiety itself can also participate, forming hydrogen bonds with residues like aspartic acid. researchgate.net The combination of optimized hydrogen bonding and ionic interactions is a hallmark of high-affinity ligands and a crucial factor in drug efficacy. pharmpharm.ru

Rational Design Strategies Based on Known Pharmacophores (e.g., Racetam Structures)

Rational drug design often leverages existing, well-characterized pharmacophores to create novel compounds with improved properties. The pyrrolidine-2-one fragment is a key pharmacophore for the racetam family of nootropic agents, which are used to improve cognitive function. mdpi.com The structure of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, a close analog of the title compound, is directly related to this family. mdpi.com The biological activity of racetam compounds is highly dependent on the substituents around the core pyrrolidine-2-one heterocycle. mdpi.com

Design strategies involve modifying this core. For instance, Phenylpiracetam is based on the piracetam (B1677957) skeleton but includes an added phenyl group on the pyrrolidone nucleus. edgccjournal.org Molecular modeling studies of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, another racetam-based structure, predict that these compounds can have high affinity for both GABA-A and AMPA receptors, which are implicated in nootropic activity. pharmpharm.ru By starting with the racetam pharmacophore, which has known nootropic effects, and rationally adding or modifying substituents—such as adding a phenyl group for potential secondary interactions or altering the acetamide (B32628) side chain—researchers can design new molecules with a higher probability of desired neuroprotective or cognitive-enhancing effects. mdpi.compharmpharm.ru

Design and Synthesis of Hybrid Compounds for Multi-Target Action

A promising strategy in modern drug discovery is the creation of hybrid compounds, which are single molecules composed of two or more distinct pharmacophores covalently linked together. nih.gov This approach aims to produce agents that can interact with multiple biological targets simultaneously, which can be particularly advantageous for treating complex multifactorial diseases like cancer or Alzheimer's disease. nih.govnih.gov The design of such hybrids often involves connecting two active scaffolds via a carefully chosen linker, with the goal of retaining or enhancing the pharmacological actions of each component. nih.gov

This strategy could be applied to the this compound scaffold. For example, one could envision hybrid molecules where this scaffold is linked to another pharmacophore known for a complementary activity. A common approach involves linking a known active agent to a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen (B1674241) or ketoprofen, which themselves have shown some antiproliferative activity. nih.gov The synthesis of such hybrids provides an avenue to develop novel therapeutics with potentially improved potency, reduced drug resistance, or a broadened spectrum of activity by engaging multiple pathological pathways with a single chemical entity. nih.gov

Preclinical Efficacy and Safety Studies of Phenyl Pyrrolidin 1 Yl Acetic Acid Analogues

In Vitro Biological Evaluations and Cellular Assays

Analogues of Phenyl-pyrrolidin-1-yl-acetic acid have been the subject of various in vitro studies to determine their biological activity and potential mechanisms of action. These investigations utilize cell-based assays and enzyme inhibition studies to characterize the interaction of these compounds with specific molecular targets.

The therapeutic potential of this compound analogues is often linked to their ability to bind to and modulate the function of specific receptors and transporters.

Monoamine Transporter Inhibition: A series of analogues based on the 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) structure have been synthesized and evaluated for their ability to inhibit monoamine transporters. nih.gov These compounds generally act as potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), while showing weaker inhibition of the serotonin (B10506) transporter (SERT). nih.gov The affinity (Kᵢ) for these transporters was determined through competition studies with [¹²⁵I]RTI 55, and functional inhibition (IC₅₀) was assessed by measuring the blockage of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake. nih.gov The S-enantiomer of the lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be the more biologically active form. nih.gov Altering the phenyl ring to a thiophenyl ring resulted in analogues with similar potency for both dopamine and norepinephrine uptake inhibition. nih.gov

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogues

Compound Aromatic Group DAT Kᵢ (nM) NET Kᵢ (nM) SERT Kᵢ (nM) DA IC₅₀ (nM) NE IC₅₀ (nM) 5-HT IC₅₀ (nM)
4a 4-Methylphenyl 14.8 66.8 3210 11.2 19.5 4250
(S)-4a 4-Methylphenyl 11.4 33.4 2660 6.1 10.4 1930
4t 1-Naphthyl 1.8 6.7 1040 1.7 3.5 1620
4u 3,4-Dichlorophenyl 2.5 11.9 1050 2.6 6.8 2150

Data sourced from a study on 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues. nih.gov

Ion Channel Interaction: Certain amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have been investigated for their mechanism of action. nih.gov An in vitro binding study on a representative active compound indicated that its anticonvulsant effects are plausibly mediated through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

Chemokine Receptor Antagonism: In the context of antiviral research, derivatives of pyrrolidineacetic acid have been synthesized and evaluated as antagonists for the human CCR5 chemokine receptor. nih.gov The rationale for this work is that the cellular proliferation of HIV-1 depends on the cooperative action of both CD4 and CCR5 receptors. nih.gov Studies have focused on the synthesis and structure-activity relationship (SAR) of these derivatives, demonstrating potent binding and antiviral properties in a HeLa cell-based HIV-1 infectivity assay. nih.gov

The inhibitory effect of this compound analogues on specific enzymes is a key area of investigation for their development as therapeutic agents.

Inhibition of Mycobacterium tuberculosis InhA: A class of pyrrolidine (B122466) carboxamides has been identified as novel inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov SAR studies revealed that electron-withdrawing groups of small to moderate size at the meta-position of the phenyl ring resulted in the best InhA inhibitory activity. nih.gov Potency was generally reduced by ortho- or para-substituents. nih.gov For disubstituted compounds, 3,5-disubstitution on the phenyl ring typically improved inhibitory potency, with a 3,5-dichloro-substituted compound showing the highest activity in the series. nih.gov

Table 2: InhA Inhibitory Activity of Pyrrolidine Carboxamide Analogues

Compound Key Features IC₅₀ (µM)
s1 Commercial compound 10
p31 Amine group fusion 1.39
p33 Amine group fusion 2.57
p37 para-Substituted piperazine 4.47
r7 Aromatic phenyl ring 5.1

Data sourced from a study on pyrrolidine carboxamides as InhA inhibitors. nih.gov

Inhibition of mPGES-1: In the search for new anti-inflammatory and anti-cancer agents, a virtual screening approach identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a valuable target in both cancer and inflammation therapy. nih.gov Subsequent synthesis and cell-free enzyme activity assays confirmed that derivatives of this scaffold can selectively inhibit mPGES-1 in the low micromolar range. nih.gov

In Vivo Animal Models for Efficacy Assessment

The therapeutic efficacy of this compound analogues has been evaluated in various animal models representing a range of human diseases.

The potential of these compounds to treat neurological conditions has been tested in well-established seizure models. New amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid were assessed for their anticonvulsant activity in three acute seizure models in mice: the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test. nih.gov Three of the tested compounds displayed a broad spectrum of anticonvulsant activity. nih.gov Notably, these compounds showed better protective indices in these models than the reference drug, valproic acid. nih.gov

The analgesic properties of this compound analogues have been demonstrated in models of both inflammatory and neuropathic pain.

Formalin Test: The formalin test, a model of tonic pain, was used to evaluate the antinociceptive properties of amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid. nih.gov Three compounds from the tested series demonstrated a significant antinociceptive effect in this model. nih.gov

Oxaliplatin-Induced Neuropathic Pain: Oxaliplatin is a chemotherapy agent that frequently causes peripheral neuropathy, a condition for which effective treatments are needed. mdpi.com Several analogues of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid were tested for their ability to alleviate pain in a mouse model of oxaliplatin-induced neuropathic pain. nih.gov Three of the tested compounds showed significant antiallodynic activity in this model. nih.gov Among the tested agents, two compounds were particularly noteworthy as they displayed not only prominent analgesic properties but also the antiseizure properties mentioned previously. nih.gov

The anti-cancer potential of compounds containing the phenyl-pyrrolidinyl scaffold has been explored. A benzimidazole (B57391) derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), was found to inhibit the proliferation of several human prostate cancer cell lines. nih.gov The compound induced G2/M arrest of the cell cycle, which was followed by apoptosis. nih.gov The mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and the activation of c-Jun N-terminal kinase (JNK), which in turn stimulates mitochondria-related apoptotic pathways. nih.gov

Preclinical Safety Evaluation and Toxicity Profiling of this compound Analogues

The preclinical safety evaluation of new chemical entities is a critical step in drug development, aiming to identify potential toxicities before human trials. For analogues of this compound, this process involves a series of in vivo and in silico assessments to characterize their safety profiles.

Assessment of Acute Neurological Toxicity (e.g., Rotarod Test)

A key concern for centrally acting agents is the potential for acute neurological toxicity, such as motor impairment. The rotarod test is a standard method used to assess motor coordination, balance, and motor learning in rodents. In this test, animals are placed on a rotating rod, and their ability to remain on the rod is measured. A decreased latency to fall is indicative of neurological deficit.

In preclinical studies of a series of 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which are analogues of this compound, acute neurological toxicity was evaluated using the rotarod test in mice. The results indicated that at a dose of 100 mg/kg, the tested compounds were generally devoid of or revealed negligible neurotoxicity. nih.gov For instance, a significant portion of the evaluated compounds showed no motor impairment in any of the tested animals 30 minutes after administration. nih.gov

The table below summarizes the findings from the rotarod test for selected analogue compounds.

Table 1: Acute Neurological Toxicity of Selected this compound Analogues in the Rotarod Test

Compound AnalogueResult (Impaired/Tested)Percentage Impaired (%)
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide (Compound 6)0/40%
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-propanamide (Compound 7)0/40%
N-Benzyl-2-[3-(3-chlorophenyl)-2,5-dioxopyrrolidin-1-yl]acetamide (Compound 15)0/40%
2-[3-(3-Chlorophenyl)-2,5-dioxopyrrolidin-1-yl]-N-(4-methylbenzyl)acetamide (Compound 19)0/40%

Data sourced from a study evaluating anticonvulsant activity and neurotoxicity in mice at a 100 mg/kg dose. nih.gov

Predicted Toxicity Scores and Safety Margins

Beyond direct experimental testing, computational or in silico methods are increasingly used to predict the toxicity of novel compounds. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of a compound and its toxic effects. researchgate.netnih.gov For classes of compounds like pyrrolidine derivatives, QSAR models have been developed to predict various activities and can be adapted to forecast toxicity profiles. nih.gov These models help in prioritizing compounds for further development by flagging potential liabilities early. researchgate.net Web-based platforms such as Toxtree and pkCSM can also be used to predict various toxicological endpoints, including mutagenicity and carcinogenicity, based on the chemical structure. uad.ac.id

A crucial metric for evaluating the safety of a potential therapeutic is the Protective Index (PI) , also known as the safety margin. The PI is calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI value is desirable, as it indicates a wider separation between the dose required for a therapeutic effect and the dose that causes toxicity.

For the aforementioned 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide analogues, the PI was calculated using the neurotoxic dose from the rotarod test (TD₅₀) and the effective dose from anticonvulsant tests (ED₅₀). nih.gov

Table 2: Predicted Safety Margins (Protective Index) for Selected Analogues

Compound AnalogueAnticonvulsant TestTD₅₀ (mg/kg)ED₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide (Compound 6)MES Test>10030.1>3.32
N-Benzyl-2-[3-(3-chlorophenyl)-2,5-dioxopyrrolidin-1-yl]acetamide (Compound 15)6 Hz Test>10066.8>1.50

TD₅₀ is the median neurotoxic dose; ED₅₀ is the median effective anticonvulsant dose. MES is the maximal electroshock seizure test. A ">" symbol indicates that no toxicity was observed at the highest dose tested. nih.gov

Reproductive Toxicological Studies (for related compounds)

Developmental and Reproductive Toxicology (DART) studies are essential for assessing the potential adverse effects of a substance on reproductive function and the developing offspring. pharmaron.com While specific DART studies on this compound analogues are not extensively published, the methodologies and potential findings can be understood from studies on related chemical structures.

DART evaluations are comprehensive and can be divided into several phases:

Fertility and Early Embryonic Development: These studies assess effects on gamete production, mating behavior, fertilization, and implantation. pharmaron.com

Embryo-fetal Development: This phase investigates the potential for the compound to induce structural abnormalities or death in the developing fetus. pharmaron.com

Prenatal and Postnatal Development: These studies evaluate the effects of exposure during gestation and lactation on the survival, growth, and development of the offspring after birth. pharmaron.com

For some related heterocyclic compounds, reproductive toxicities have been identified. For example, studies on certain nitroaromatic compounds have shown testicular atrophy, decreased spermatogenesis, and other signs of male reproductive toxicity in animal models. nih.gov Similarly, some pyrrolizidine (B1209537) alkaloids are known for their potential to cause toxicity. mdpi.com These findings in related chemical classes underscore the importance of conducting thorough DART assessments for any new this compound analogues intended for therapeutic use.

Computational Chemistry and Mechanistic Elucidation of Phenyl Pyrrolidin 1 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This technique is crucial for understanding the basis of a compound's biological activity.

Identification of Binding Sites and Key Residues

Molecular docking simulations are instrumental in identifying the specific binding site of Phenyl-pyrrolidin-1-yl-acetic acid on a biological target. The simulation places the ligand into the active site of a target protein, and scoring functions are used to estimate the strength of the interaction. For instance, studies on analogous compounds provide a framework for how this compound might interact. A molecular docking study on a related compound, Phenyl(1H-pyrrol-1-yl)acetic acid, identified its potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme for bacterial growth, by showing favorable binding interactions within the enzyme's active site. Similarly, derivatives of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid have been identified as potent antagonists of the human CCR5 chemokine receptor, a target relevant to HIV-1 entry into cells. nih.gov For this compound, docking would reveal key amino acid residues within a target's binding pocket that form crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby anchoring the ligand and eliciting a biological response.

Prediction of Binding Affinities and Orientations

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and potent ligand-target complex. The simulation also provides the binding orientation or "pose" of the ligand within the active site. This information is critical for structure-activity relationship (SAR) studies, where chemists modify the ligand's structure to improve its binding affinity and, consequently, its biological activity. For example, modifications to the phenyl or pyrrole (B145914) moieties of related compounds have been suggested to enhance inhibitory potency based on docking results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-target complex. The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, has significant conformational flexibility, a phenomenon known as "pseudorotation". unipa.it MD simulations can explore these different conformations of this compound, both in solution and when bound to a target, to identify the most stable and biologically relevant shapes. These simulations are also used to assess the stability of the interactions predicted by docking, ensuring that the key contacts are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org To build a QSAR model for this compound derivatives, a dataset of related compounds with known biological activities (e.g., IC₅₀ values) is required. frontiersin.org

First, molecular descriptors (numerical values that quantify various aspects of a molecule's structure) are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties. Then, a statistical method is used to build a model that correlates these descriptors with the observed activity. For example, a 3D-QSAR technique called Comparative Molecular Field Analysis (CoMFA) was used to successfully model the protoporphyrinogen (B1215707) oxidase (PPO) inhibition activity of N-phenyl pyrrolidin-2-ones, explaining the effects of different substituents. nih.gov Such a model for this compound analogues could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.orgnih.gov

In Silico Prediction of Biological Activities (e.g., PASS Online)

Beyond a single target, computational tools can predict a wide spectrum of potential biological activities. The Prediction of Activity Spectra for Substances (PASS) Online service is a prominent example of such a tool. way2drug.com By analyzing the structural formula of a compound, PASS can predict thousands of biological activities, including pharmacological effects, mechanisms of action, and potential interactions with metabolic enzymes. way2drug.comway2drug.com

The prediction is based on a comparison of the input structure with a large database of known biologically active substances. The output is a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi). For this compound, a PASS prediction could suggest novel therapeutic applications by identifying potential activities such as enzyme inhibition, receptor antagonism, or other effects that warrant experimental validation. way2drug.com

Table 1: Hypothetical PASS Online Prediction for this compound

Predicted Biological ActivityMechanism of ActionPa (Prob. Active)
NootropicCognition enhancement> 0.7
Anti-inflammatoryCyclooxygenase inhibitor> 0.6
AnxiolyticGABA-A receptor modulator> 0.5
AnticonvulsantGABA aminotransferase inhibitor> 0.5
NeuroprotectiveApoptosis inhibitor> 0.4

This table is a hypothetical representation of potential results from a PASS Online prediction and is for illustrative purposes only. Actual results would be generated by submitting the compound's structure to the PASS service.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

A crucial aspect of drug development is understanding a compound's ADMET properties, which determine its pharmacokinetic profile and potential for toxicity. Computational models are widely used to predict these properties early in the discovery process. ontosight.ai Key descriptors that influence ADMET characteristics can be calculated directly from the molecule's structure. These include properties like lipophilicity (XLogP3), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov

For example, a low polar surface area is often associated with good permeability across the blood-brain barrier, while lipophilicity affects absorption and distribution. By analyzing these computed properties for this compound, researchers can make initial assessments of its drug-likeness and identify potential liabilities that may need to be addressed through chemical modification. researchgate.net

Table 2: Computed ADMET-Related Properties for a Phenyl-pyrrolidin-yl-acetic Acid Analogue

PropertyPredicted ValueSignificance
Molecular Weight233.31 g/mol Influences diffusion and absorption.
XLogP3-AA0.4Measures lipophilicity; affects absorption and distribution.
Hydrogen Bond Donor Count1Influences solubility and membrane permeability.
Hydrogen Bond Acceptor Count3Influences solubility and binding interactions.
Rotatable Bond Count5Relates to conformational flexibility and binding entropy.
Topological Polar Surface Area (TPSA)40.5 ŲCorrelates with drug transport and permeability.

Data based on the related compound 2-[2-(2-Phenylethyl)pyrrolidin-1-yl]acetic acid (PubChem CID: 71930942). nih.gov

Bioavailability Radar Diagrams for Oral Absorption Profiles

The oral bioavailability of a drug candidate is a critical factor in its potential therapeutic success. Bioavailability radar diagrams provide a rapid, visual assessment of a compound's drug-likeness based on key physicochemical properties. The ideal ranges for these properties for oral absorption have been established through extensive research. sigmaaldrich.com

PropertyDescriptionOptimal Range for Oral BioavailabilityPredicted Value for this compound
Lipophilicity The compound's affinity for a lipid environment, often expressed as XLOGP3.-0.7 to +5.0Data not available
Size The molecular weight (MW) of the compound in g/mol .150 to 500217.26 ontosight.ai
Polarity The topological polar surface area (TPSA), which is the sum of surfaces of polar atoms.20 to 130 ŲData not available
Solubility The logarithm of the aqueous solubility (log S).Not higher than 6Data not available
Flexibility The number of rotatable bonds in the molecule.No more than 9Data not available
Saturation The fraction of sp³ hybridized carbons.Not less than 0.25Data not available

Note: The molecular formula of this compound is C12H15NO2. ontosight.ai

While specific predicted values for several key parameters for this compound are not available in the searched literature, its molecular weight falls within the optimal range for oral bioavailability. Further computational studies using tools such as SwissADME would be required to generate the missing data points and create a complete bioavailability radar profile.

Predicted Safety Profiles

In silico toxicology is a crucial component of modern drug discovery, allowing for the early identification of potential safety concerns. uad.ac.id Computational models can predict various toxicity endpoints, including acute toxicity, mutagenicity, carcinogenicity, and specific organ toxicity.

A complete predicted safety profile for this compound is not available in the reviewed literature. However, a study on a structurally related derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, provides some insight into the potential safety of this class of compounds. nih.gov

The table below summarizes the available predicted safety data for this derivative. It is important to note that these predictions are for a related compound and may not be directly extrapolated to this compound.

Toxicity EndpointPrediction MethodPredicted Result for Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate
Acute Toxicity (LD50) GUSAR Online Acute Toxicity web serviceLow toxicity score; predicted to be safe if administered intravenously and intraperitoneally in rats. nih.gov
Mutagenicity (Ames Test) Not availableData not available
Carcinogenicity Not availableData not available
hERG Inhibition Not availableData not available
Hepatotoxicity Not availableData not available

The available data on the derivative suggests a potentially low acute toxicity profile. nih.gov However, a comprehensive in silico safety assessment of this compound, including predictions for mutagenicity, carcinogenicity, hERG inhibition, and hepatotoxicity, is necessary for a thorough understanding of its safety profile. Such studies would typically employ a battery of computational tools like Toxtree and pkCSM. uad.ac.idresearchgate.net

Emerging Therapeutic Applications and Future Research Trajectories

Development of Phenyl-pyrrolidin-1-yl-acetic Acid Analogues as Novel Therapeutic Agents

The development of analogues of this compound is a key strategy in the quest for new therapeutic agents. The pyrrolidine (B122466) ring is a versatile scaffold found in numerous biologically active compounds and approved drugs, making it an attractive starting point for drug discovery. researchgate.netfrontiersin.org Modifications to this core structure can lead to compounds with a wide range of pharmacological activities, including anticonvulsant, nootropic, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov

Research has shown that the introduction of different substituents on the pyrrolidine ring can significantly influence the biological activity of the resulting compounds. For instance, a study on (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides revealed that the nature of the amide substituent plays a crucial role in their anticonvulsant and nootropic effects. The spatial arrangement of these substituents is also critical, as different stereoisomers can exhibit varied biological profiles due to their differential binding to target proteins. nih.gov

The pyrrolidine scaffold's ability to explore three-dimensional space, a result of its non-planar structure, is a significant advantage in drug design. This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space, increasing the likelihood of favorable interactions with biological targets. nih.gov

The following table provides examples of pyrrolidine-containing drugs and their therapeutic applications, highlighting the diverse potential of this chemical class.

DrugPyrrolidine Derivative TypeTherapeutic Application
ClemastinePyrrolidine etherAntihistaminic
ProcyclidinePyrrolidinyl-propanolAnticholinergic
AniracetamPyrrolidinoneNootropic (Anti-Alzheimer)
CaptoprilProline derivativeAntihypertensive
ClindamycinPyrrolidine-containing antibioticAntibacterial
RolipramPyrrolidinoneAntidepressant
EthosuximidePyrrolidine-2,5-dioneAntiepileptic

This table showcases the versatility of the pyrrolidine scaffold in approved therapeutic agents. frontiersin.org

Combination Therapies Incorporating this compound Derivatives

The use of combination therapies is a growing trend in medicine, aimed at improving therapeutic outcomes, reducing side effects, and overcoming drug resistance. While specific combination therapies incorporating this compound derivatives are not yet established, the therapeutic potential of pyrrolidine analogues suggests they could be valuable components of such regimens. nih.gov

For example, in the treatment of chronic Hepatitis C, pyrrolidine analogues like Telaprevir and Ombitasvir are used in combination with other antiviral drugs such as pegylated interferon and ribavirin. nih.gov This approach targets multiple stages of the viral life cycle, leading to a more potent antiviral effect. Similarly, the combination of the pyrrolidine-containing drug Atorvastatin with aspirin (B1665792) is utilized for individuals with SARS-CoV-2 infection. nih.gov

Given the potential anticonvulsant properties of some this compound derivatives, future research could explore their use in combination with existing anti-epileptic drugs. This could potentially lead to improved seizure control and a better side-effect profile compared to monotherapy.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged, particularly for complex multifactorial conditions like Central Nervous System (CNS) disorders. frontiersin.orgtandfonline.com The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a more effective therapeutic strategy. frontiersin.orgtandfonline.com Many successful CNS drugs, in fact, exhibit a rich pharmacology, interacting with multiple receptors and pathways. tandfonline.com

This compound and its analogues, with their versatile scaffold, are well-suited for the development of multi-target agents. nih.gov By strategically modifying the core structure, it may be possible to design compounds that modulate several key targets involved in a particular disease. For instance, in neurodegenerative diseases, a single compound could potentially offer cholinesterase inhibition, anti-inflammatory activity, and neuroprotection. nih.gov

This multi-target approach could lead to the development of more effective treatments for complex conditions where a single target intervention may not be sufficient to restore normal function. tandfonline.comnih.gov Computational methods like cheminformatics and 3D-QSAR are being employed to predict the polypharmacological profiles of compounds, aiding in the rational design of multi-target ligands. frontiersin.org

Advanced Delivery Systems and Formulation Strategies

The effective delivery of therapeutic agents to their target sites is a critical aspect of drug development. For compounds targeting the CNS, the blood-brain barrier (BBB) presents a significant challenge. nih.gov Advanced delivery systems and formulation strategies are being explored to enhance the bioavailability and CNS penetration of drugs, including those based on the this compound scaffold.

One approach is the use of nanocarriers, such as nanoparticles and liposomes, which can encapsulate drugs and facilitate their transport across the BBB. mdpi.comnih.gov Surface modification of these nanoparticles with specific ligands can further enhance their targeting to brain tissue. nih.gov For instance, coating nanoparticles with polysorbate 80 has been shown to improve their uptake into the brain. tandfonline.com

Prodrug strategies, where the drug is chemically modified to increase its lipophilicity and ability to cross the BBB, are also being investigated. tandfonline.com Once in the brain, the prodrug is converted to its active form. Other formulation techniques aimed at improving the bioavailability of poorly soluble drugs include micronization, the use of solid dispersion systems, and complexation with cyclodextrins. nih.govhilarispublisher.com

The following table summarizes various strategies to enhance drug delivery to the CNS.

Delivery StrategyMechanism of ActionPotential Advantages
NanoparticlesEncapsulation of the drug, facilitating transport across the BBB.Improved bioavailability, protection from degradation, potential for targeted delivery.
LiposomesEncapsulation in a lipid bilayer, can be surface-modified for targeting.Can carry both hydrophilic and lipophilic drugs, extended circulation time.
ProdrugsChemical modification to increase lipophilicity and BBB penetration.Enhanced CNS delivery, active drug is released at the target site.
MicellesSelf-assembling colloidal carriers with a hydrophobic core and hydrophilic shell.Can solubilize poorly water-soluble drugs, may inhibit efflux transporters.

This table outlines some of the advanced delivery systems that could be applied to this compound derivatives to improve their therapeutic efficacy.

Overcoming Synthetic Challenges for Industrial Production and Scale-Up

While the synthesis of this compound and its analogues can be achieved in the laboratory, scaling up the production to an industrial level presents several challenges. scirea.org These challenges often revolve around cost, efficiency, and the need for stereoselective synthesis to produce a single, desired enantiomer. scirea.org

The development of efficient and cost-effective synthetic routes is crucial for the commercial viability of any new drug. This includes the use of readily available starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions to maximize yield and purity. scirea.org For chiral compounds like many this compound derivatives, enantioselective synthesis is paramount, as different enantiomers can have different pharmacological and toxicological profiles. scirea.org

Recent advances in catalysis, including the use of chiral catalysts and biocatalysis, are helping to address these challenges. nih.gov Continuous flow technologies are also being explored as a means to improve reaction efficiency and reduce the consumption of reagents and solvents, contributing to a more sustainable and cost-effective manufacturing process. scirea.org

Identification of Novel Biological Targets through High-Throughput Screening and Proteomics

To fully exploit the therapeutic potential of this compound and its analogues, it is essential to identify their biological targets. High-throughput screening (HTS) and proteomics are powerful tools that can be used to achieve this. acnp.orgnih.gov

HTS allows for the rapid screening of large libraries of compounds against a panel of biological targets to identify "hits" that modulate their activity. acnp.org This can help to uncover novel mechanisms of action for this compound derivatives and identify new therapeutic indications.

Proteomics, the large-scale study of proteins, can be used to identify the proteins that interact with a particular drug. nih.govnih.gov By comparing the proteome of cells treated with a this compound analogue to that of untreated cells, researchers can identify the proteins that are affected by the drug, providing clues to its mechanism of action and potential off-target effects. mit.edu These approaches can accelerate the process of drug discovery and lead to the development of more selective and effective therapies. nih.gov

Clinical Translation Potential and Regulatory Considerations

The translation of a promising compound from the laboratory to the clinic is a long and complex process, with a high rate of failure, particularly for CNS drugs. clinicalleader.comnih.gov For this compound and its derivatives to successfully navigate this path, several clinical and regulatory hurdles must be overcome.

A key challenge in CNS drug development is the difficulty in predicting clinical efficacy based on preclinical models. nih.gov The complexity of the human brain and the diseases that affect it are often not fully recapitulated in animal models. nih.gov Therefore, well-designed clinical trials with appropriate patient populations and endpoints are crucial. clinicalleader.com

The regulatory landscape for new drugs is also complex and constantly evolving. nih.govdrugtargetreview.com Regulatory agencies like the FDA have established specific pathways for the approval of new drugs, including mechanisms to expedite the review of therapies for serious and life-threatening conditions. nih.gov Developers of this compound-based therapies will need to engage with regulatory authorities early in the development process to ensure that their clinical trial designs and data packages meet the required standards for approval. nih.gov Furthermore, the increasing focus on gene therapies and other novel modalities for CNS disorders may influence the regulatory expectations for small molecule drugs in the future. futuremarketinsights.com

Q & A

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis using statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding variables (e.g., cell line variability, assay conditions). Reproduce experiments under standardized protocols (e.g., fixed IC₅₀ measurement criteria). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies are effective for enantiomeric resolution of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane:isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenyl-pyrrolidin-1-yl-acetic acid
Reactant of Route 2
Reactant of Route 2
Phenyl-pyrrolidin-1-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.